REACTION_CXSMILES
|
C([Li])CCC.[Li+].CC([N-]C(C)C)C.[S:14]1[C:18]2[C:19]([C:22]([OH:24])=[O:23])=[CH:20][S:21][C:17]=2[N:16]=[N:15]1.[Cl:25]C(Cl)(Cl)C(Cl)(Cl)Cl>O1CCCC1.O>[Cl:25][C:20]1[S:21][C:17]2[N:16]=[N:15][S:14][C:18]=2[C:19]=1[C:22]([OH:24])=[O:23] |f:1.2|
|
Name
|
|
Quantity
|
79 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
S1N=NC2=C1C(=CS2)C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
After 20 minutes' stirring at -20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 90 minutes' stirring at -50° C.
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated to room temperature within a period of 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the product is isolated by filtration
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C2=C(N=NS2)S1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |